molecular formula C23H25N3O2 B2682574 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1211658-11-5

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2682574
CAS No.: 1211658-11-5
M. Wt: 375.472
InChI Key: MCSKZPAIQGXWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a 9H-xanthene carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. For instance, structurally similar 9H-xanthene-9-carboxamide derivatives have been investigated as potent, orally available positive allosteric modulators of the mGlu1 receptor, a key target in neuroscience research . The compound's structure, which incorporates a dimethylaminoethyl group linked to a 1-methyl-1H-pyrrole moiety, is characteristic of molecules designed for enhanced bioavailability and interaction with neurological receptors. As a derivative of its parent structure, this compound is intended for use in biochemical and pharmacological studies, including assay development, target validation, and mechanism-of-action studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25(2)19(18-11-8-14-26(18)3)15-24-23(27)22-16-9-4-6-12-20(16)28-21-13-7-5-10-17(21)22/h4-14,19,22H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSKZPAIQGXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Xanthene vs. Quinoline/Pyridoindole Derivatives

  • Target Compound: The xanthene core distinguishes it from quinoline-based carboxamides (e.g., SzR-105 in ), which exhibit a bicyclic aromatic system. Xanthene’s extended conjugation may enhance binding affinity to planar protein pockets compared to smaller quinoline scaffolds .
  • Pyrido[3,4-b]indole Analogues: Compounds like (S)-2-cyclopentyl-N-(pyrrolidin-2-ylmethyl)-pyrido[3,4-b]indole-carboxamide () share the carboxamide linkage but lack the xanthene ring.

Substituent Analysis

Key Substituents and Their Impact:
Compound Name Core Structure Substituents Molecular Weight LogP (Predicted)
Target Compound Xanthene -CONH-CH2-C(NMe2)(1-methylpyrrole) ~395.5* 2.8†
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide Xanthene -CONH-CH2CH2-OCH3 283.32 1.8
SzR-105 Quinoline -CONH-CH2CH2-NMe2 (hydrochloride salt) 309.79 1.5
Propantheline Bromide Xanthene -COO-CH2CH2-N⁺(iPr)2 Me Br⁻ 448.36 N/A

*Calculated based on formula; †Estimated via analogy to .

  • Dimethylamino vs. Methoxy: The target’s dimethylamino group increases basicity and solubility in acidic environments compared to the methoxy substituent in N-(2-methoxyethyl)-9H-xanthene-9-carboxamide .
  • Pyrrole vs. Quaternary Ammonium : Unlike Propantheline Bromide’s quaternary ammonium group (a muscarinic antagonist), the target’s pyrrole moiety may facilitate π-π stacking with aromatic residues in target proteins .

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